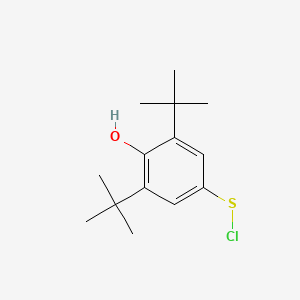
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is an organic compound characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a chlorosulfanyl group at the 4 position, and a hydroxyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Chlorosulfanylation: The next step involves the introduction of the chlorosulfanyl group at the 4 position. This can be achieved by reacting the intermediate compound with a chlorosulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chlorosulfanyl group can be reduced to form thiophenol derivatives.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and degradation.
作用机制
The antioxidant properties of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. The chlorosulfanyl group further enhances its stability and reactivity.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the chlorosulfanyl group but shares similar antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Contains a methyl group instead of a chlorosulfanyl group and is widely used as an antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, providing even greater steric hindrance and stability.
Uniqueness
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is unique due to the presence of the chlorosulfanyl group, which imparts distinct chemical reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring enhanced antioxidant properties and stability under harsh conditions.
属性
CAS 编号 |
93110-24-8 |
|---|---|
分子式 |
C14H21ClOS |
分子量 |
272.8 g/mol |
IUPAC 名称 |
(3,5-ditert-butyl-4-hydroxyphenyl) thiohypochlorite |
InChI |
InChI=1S/C14H21ClOS/c1-13(2,3)10-7-9(17-15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 |
InChI 键 |
GTSPYGMUMUCQBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)

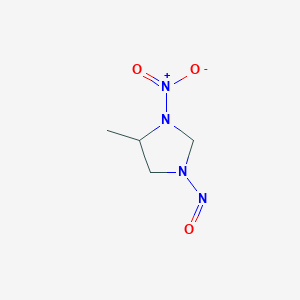
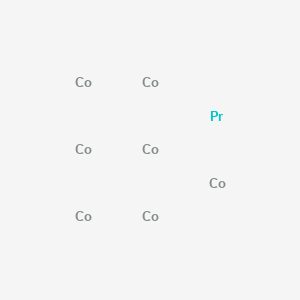

![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
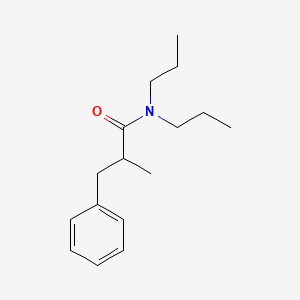
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
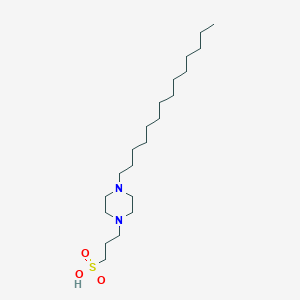
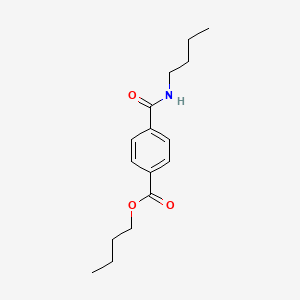
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
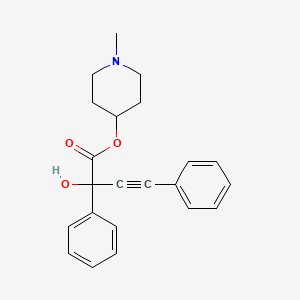
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
